1-(2,4-Difluorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea
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Overview
Description
1-(2,4-Difluorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a urea linkage connecting a difluorophenyl group and a dimethylaminopyrimidinyl group, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea typically involves the following steps:
Formation of the Pyrimidinyl Intermediate: The starting material, 2,4-dimethylpyrimidine, undergoes a series of reactions to introduce the dimethylamino group at the 2-position and the urea linkage at the 5-position.
Coupling with Difluorophenyl Isocyanate: The intermediate is then reacted with 2,4-difluorophenyl isocyanate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Temperature Control: Maintaining specific temperatures to ensure high yield and purity.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- **1-(2,4-Difluorophenyl)ethyl][2-(dimethylamino)-2-(furan-2-yl)ethyl]amine
- **N~2~-(2,4-Difluorophenyl)-N~4~-[2-(dimethylamino)ethyl]-6-methyl-2,4-pyrimidinediamine
Uniqueness
1-(2,4-Difluorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N5O/c1-8-13(9(2)19-14(18-8)22(3)4)21-15(23)20-12-6-5-10(16)7-11(12)17/h5-7H,1-4H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEENNIUPUCQILK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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